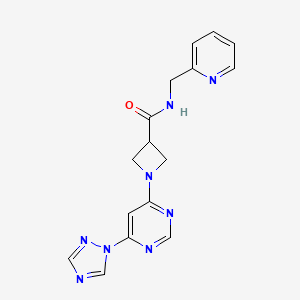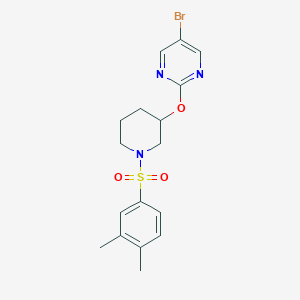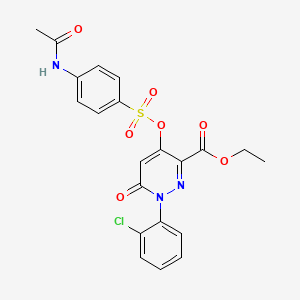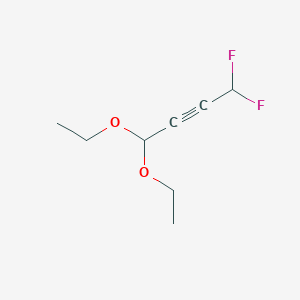![molecular formula C20H15F4N3O B2800558 N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-27-7](/img/structure/B2800558.png)
N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H15F4N3O and its molecular weight is 389.354. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Chemical Interactions
Research on compounds structurally related to N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide demonstrates significant interest in their synthesis, chemical properties, and interactions. For instance, studies on the lone pair...π interaction versus σ-hole appearance in metal-bonded halogens highlight the electrostatic interactions in coordination compounds, revealing the potential for designing molecules with specific properties for catalysis or material science applications (Khavasi & Rahimi, 2019).
Biological Activity and Antimicrobial Applications
Compounds with similar structural motifs have been explored for their antimicrobial and biological activities. Research into pyrazine-2-substituted carboxamide derivatives, for instance, has shown promising results in antimicrobial activities and the inhibition of Leuconostoc mesenteroides growth, suggesting potential applications in combating microbial resistance and in food preservation technologies (El-Wahab et al., 2006).
Anticancer Research
The exploration of pyrazole and pyrazine derivatives in anticancer research has yielded compounds with significant inhibitory effects on cancer cell lines. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to exhibit potent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of these compounds in cancer therapy (Abdellatif et al., 2014).
Chemical Space Exploration
The compound's structural framework also contributes to the exploration of unconquered chemical space, providing insights into synthetic methodologies and expanding chemical diversity for potential medicinal and material science applications. This is exemplified by efforts to synthesize and evaluate previously unexplored heterocyclic rings, indicating the importance of such compounds in pushing the boundaries of chemical research (Thorimbert, Botuha, & Passador, 2018).
properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O/c21-13-7-6-12(11-16(13)24)19-17-5-2-8-26(17)9-10-27(19)20(28)25-18-14(22)3-1-4-15(18)23/h1-8,11,19H,9-10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFRKKQLYQBEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)
![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)
![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)
![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)
![3-(3,4-Dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800493.png)
![5-methyl-N-(4-(trifluoromethoxy)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)
